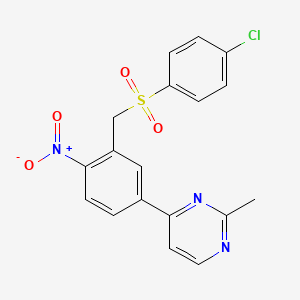

4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-methylpyrimidine

Beschreibung

4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-methylpyrimidine is a pyrimidine derivative characterized by a central pyrimidine ring substituted at the 2-position with a methyl group and at the 4-position with a 3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl moiety. The compound integrates a sulfonyl (-SO₂-) linker, a 4-chlorophenyl group, and a nitro (-NO₂) group on the phenyl ring, which collectively influence its electronic, steric, and bioactive properties.

Eigenschaften

IUPAC Name |

4-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O4S/c1-12-20-9-8-17(21-12)13-2-7-18(22(23)24)14(10-13)11-27(25,26)16-5-3-15(19)4-6-16/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWFULODXZMRLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent and Functional Group Analysis

Key Observations :

- Sulfonyl vs.

- Nitro Group Impact : The nitro group on the phenyl ring in the target compound distinguishes it from analogs with methoxy or hydroxyl groups. Nitro groups are strong electron-withdrawing moieties, which may enhance reactivity in electrophilic substitution or redox processes.

- Chlorophenyl vs. Fluorophenyl : Chlorine in the target compound offers greater lipophilicity than fluorine in , influencing membrane permeability and pharmacokinetics.

Key Observations :

- Antimicrobial Activity : The fluorophenyl derivative in demonstrated antibacterial and antifungal activity, likely due to its planar aromatic system and hydrogen-bonding capacity. The target compound’s nitro group could enhance similar activities via reactive oxygen species (ROS) generation.

- Structural Flexibility : The dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° in ) influence molecular conformation and interaction with biological targets. The target compound’s bulkier nitro group may restrict conformational flexibility compared to methoxy or thiol groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.